N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a sulfonamide moiety at the 7-position. The benzene sulfonamide component is further substituted with ethoxy and methyl groups at the 4- and 3-positions, respectively.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-31-24-14-13-22(16-18(24)2)32(29,30)26-21-12-11-19-10-7-15-27(23(19)17-21)25(28)20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAXBXNUJYTYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroquinoline core. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
The final step involves the sulfonamide formation, where the intermediate compound reacts with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction conditions typically require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted tetrahydroquinoline.
Substitution: Sulfonamide derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Quinoline derivatives, including N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal pathogens. For instance, derivatives of this compound have shown efficacy against strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
Antitumor Activity
The compound has been investigated for its potential antitumor effects. Studies suggest that it may inhibit tumor cell proliferation through mechanisms involving the modulation of specific molecular targets. The unique structure of the compound allows it to interact with cellular pathways associated with cancer growth .
Case Study: Antitumor Mechanism
In a study examining various quinoline derivatives, this compound demonstrated significant inhibition of tumor cell growth in vitro. The mechanism was linked to its ability to bind to DNA and disrupt replication processes .
Chemical Properties and Reaction Mechanisms
The synthesis of this compound typically involves multiple steps:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the tetrahydroquinoline core via aniline derivatives with ketones. |
| 2 | Friedel-Crafts Acylation | Introduction of the benzoyl group. |
| 3 | Sulfonation | Addition of the benzenesulfonamide moiety. |
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization to enhance biological activity.
Future Directions in Research
Ongoing research is focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Investigations into its pharmacokinetics and toxicity profiles are essential for advancing its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular processes and inducing cell death in cancer cells.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs include tetrahydroquinoline derivatives with variations in acyl groups, sulfonamide substituents, and ring substitution patterns (Table 1). Key comparisons are as follows:
Key Observations :
Physicochemical Properties
Melting points and solubility trends can be inferred from analogs:
- Melting Points: Tetrahydroquinoline sulfonamides typically exhibit high melting points (>200°C) due to hydrogen bonding and aromatic stacking. For example, compound 24 melts at 236–237°C, while 22 (with difluoro substituents) melts at 281–282°C . The target compound’s ethoxy and methyl groups may lower its melting point slightly compared to 22, but direct data is unavailable.
- Solubility : The ethoxy group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to tert-butyl or methoxy substituents .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. Its biological activities have garnered attention due to its potential therapeutic applications in various medical fields. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O3S |
| Molecular Weight | 422.54 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition : It interacts with enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammatory responses .
- Receptor Modulation : The compound may modulate receptor activity, influencing pathways involved in cell signaling and proliferation .
Antimicrobial Activity
Recent studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their antibacterial and antifungal activities.
Case Study: Antibacterial Activity
A study evaluating various quinoline derivatives reported that certain analogs demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions enhanced the antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines.
Data Table: Cytotoxicity Against Cancer Cell Lines
These findings suggest that the compound may serve as a lead structure for the development of novel anticancer agents.
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of quinoline derivatives. For instance:
- Benzoyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Sulfonamide Moiety : Contributes to enzyme inhibition properties.
Q & A
Advanced Research Question
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory potency .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns trajectories to identify critical binding residues and guide synthetic modifications .
- Pharmacophore Mapping : Align with known sulfonamide pharmacophores (e.g., SO₂NH₂ geometry, hydrophobic aromatic regions) to prioritize derivatives .
How can crystallographic data resolve ambiguities in stereochemical assignments?
Advanced Research Question
- SHELX Refinement : Employ SHELXL for high-resolution crystal structure refinement, particularly for resolving disordered ethoxy or benzoyl groups .
- Twinned Data Analysis : Use SHELXE for twinned crystals, common in sulfonamide derivatives due to flexible substituents .
- Hydrogen Bond Networks : Map interactions (e.g., NH…O=S) to validate tautomeric forms or protonation states critical for activity .
What are the limitations of current biological studies, and how can they be addressed?
Advanced Research Question
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific kinase interactions .
- Metabolic Instability : Use liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., ethoxy demethylation) and guide structural optimization .
- In Vivo PK/PD Gaps : Conduct cassette dosing in rodent models to evaluate bioavailability and correlate plasma levels with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
